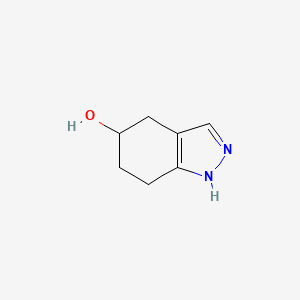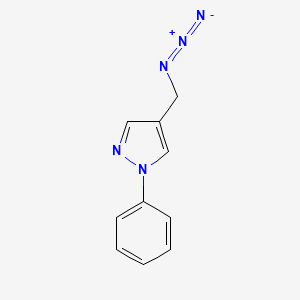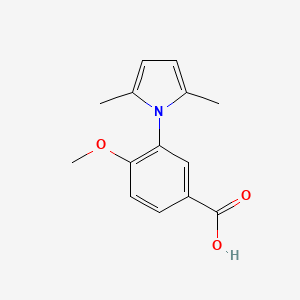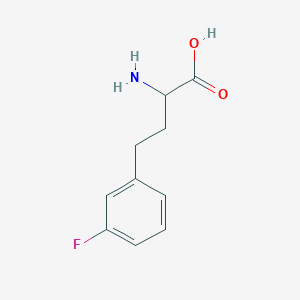
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Tautomerism Studies
5-Hydroxyisoxazoles, including derivatives similar to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, have been studied for their tautomerism. Research by Boulton and Katritzky (1961) in "Tetrahedron" investigated the infra-red and ultra-violet spectra of 3,4-dimethyl-5-hydroxyisoxazole, revealing insights into the OH form of these compounds and their behavior in different solvents (Boulton & Katritzky, 1961).
Synthesis of Derivatives
Robins et al. (2007) in "Journal of combinatorial chemistry" described the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, a process that is relevant for the creation of drug-like isoxazoles (Robins et al., 2007).
Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) in "Molbank" conducted research on a compound similar to this compound. Their study focused on the electrochemically induced transformation of related compounds, highlighting potential applications in biomedical fields, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Immunological Activity
Ryng et al. (1999) in "Die Pharmazie" synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their potential immunotropic activity. This study provides a perspective on the immunological applications of compounds derived from isoxazole carboxylic acids (Ryng et al., 1999).
Isomerization and Mass Spectra Studies
Zhigulev, Khmel’nitskiĭ, and Panina (1974) in "Chemistry of Heterocyclic Compounds" explored the thermal isomerization and rearrangement processes in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids, providing fundamental insights into the chemical behavior of these compounds (Zhigulev et al., 1974).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation. The compound should be stored in a dry, cool, and well-ventilated place .
Future Directions
Mechanism of Action
Target of Action
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” belongs to the class of isoxazole derivatives. Isoxazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “this compound” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
The compound “this compound” could potentially affect various biochemical pathways, depending on its specific target and mode of action. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the downstream reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine in the nervous system . Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent alterations in cell signaling pathways . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. Furthermore, this compound has been implicated in modulating oxidative stress responses in cells, thereby influencing cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group facilitates its binding to enzyme active sites, where it can inhibit enzymatic activity by forming stable complexes . This inhibition is particularly evident in the case of acetylcholinesterase, where this compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound’s interaction with protein receptors can lead to changes in receptor conformation and activity, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on acetylcholinesterase over extended periods . Degradation products of the compound may exhibit different biochemical properties, potentially leading to varied effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and behavioral changes in animal models . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its biochemical activity. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can interact with different biomolecules, potentially altering metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear receptors, influencing its localization and activity . These interactions play a critical role in determining the compound’s overall distribution and function within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its inhibitory effects on enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further modulating its activity and function .
properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKZFOUAHOGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717826 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91182-60-4 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91182-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)



